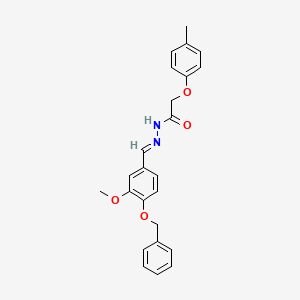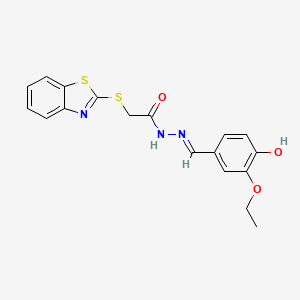
4-(4-Isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes an isopropylphenyl group, a quinoline ring, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropylbenzaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(4-Isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(4-Isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropylphenol: An organic compound with a similar isopropylphenyl group.
2-Isopropylphenol: Another isomer with different substitution patterns.
2,6-Diisopropylphenol: Contains two isopropyl groups on the phenyl ring.
2,4,6-Triisopropylphenol: Features three isopropyl groups on the phenyl ring.
Uniqueness
4-(4-Isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its quinoline ring and carbonitrile group differentiate it from other similar compounds, making it a valuable subject for research and development.
Propriétés
Formule moléculaire |
C22H26N2O |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2,7,7-trimethyl-5-oxo-4-(4-propan-2-ylphenyl)-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H26N2O/c1-13(2)15-6-8-16(9-7-15)20-17(12-23)14(3)24-18-10-22(4,5)11-19(25)21(18)20/h6-9,13,20,24H,10-11H2,1-5H3 |
Clé InChI |
QBFYZHHHNVLSRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)C(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-methoxy-1-naphthyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988164.png)
![9-Bromo-2-(4-fluorophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11988171.png)
![8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988172.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11988178.png)



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988194.png)
![2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988198.png)
![3-[6-hexyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid](/img/structure/B11988202.png)

![2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-](/img/structure/B11988204.png)
